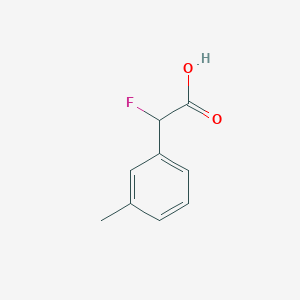

2-Fluoro-2-(m-tolyl)acetic acid

描述

Significance of Fluorine Incorporation in Organic Molecules for Research Advancement

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, yet it is relatively small in size, with a van der Waals radius similar to that of a hydrogen atom. This combination allows fluorine to act as a "super-hydrogen," imparting significant changes without drastically increasing the molecule's size.

Key effects of fluorine incorporation that are leveraged in research include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the active life of a drug molecule, a crucial factor in pharmaceutical development.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets like proteins and enzymes. It can alter the electronic distribution within a molecule, potentially enhancing its binding affinity and, consequently, its potency.

Lipophilicity and Permeability: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can improve a drug's ability to pass through cell membranes, enhancing its bioavailability.

Conformational Control: The electronic properties of the C-F bond can influence the preferred three-dimensional shape (conformation) of a molecule. This can be a critical factor in how a molecule interacts with its biological target.

These modifications are not merely theoretical; a significant percentage of commercially available pharmaceuticals contain fluorine, a testament to its importance in drug design and development.

Overview of Alpha-Fluorinated Carboxylic Acids in Modern Synthetic Chemistry

Within the vast family of organofluorine compounds, alpha-fluorinated carboxylic acids represent a particularly valuable subclass. These are carboxylic acids that have a fluorine atom attached to the carbon atom immediately adjacent to the carboxyl group (the alpha-carbon).

The presence of fluorine at this position significantly increases the acidity of the carboxylic acid group due to fluorine's strong electron-withdrawing inductive effect. This modification can be crucial for modulating the pharmacokinetic profile of a potential drug molecule.

The synthesis of α-fluorocarboxylic acids has been an area of intense research. Modern synthetic chemistry offers several routes to these compounds, including:

Direct Fluorination: This involves the use of specialized fluorinating agents to directly replace a hydrogen atom on the alpha-carbon with fluorine. Reagents like Selectfluor are often employed for this purpose.

From Fluorinated Building Blocks: Chemists can build the desired molecule using smaller, pre-fluorinated starting materials.

Asymmetric Synthesis: For chiral α-fluorocarboxylic acids, where the alpha-carbon is a stereocenter, enantioselective methods have been developed to produce a single desired enantiomer, which is often critical for biological activity.

These synthetic advancements have made a wide array of α-fluorinated carboxylic acids accessible for research and development.

Contextualization of 2-Fluoro-2-(m-tolyl)acetic Acid within Fluoroorganic Chemistry Research

This compound is a specific example of an alpha-fluorinated carboxylic acid. Its structure features a fluorine atom and a meta-tolyl group (a benzene (B151609) ring with a methyl group at the meta position) attached to the alpha-carbon of an acetic acid molecule.

While extensive, publicly available research dedicated specifically to this compound is limited, its structure places it firmly within the class of compounds of significant interest to medicinal chemists and researchers in fluoroorganic chemistry. It is recognized as a building block and an intermediate in organic synthesis.

The table below outlines the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 1480013-06-6 001chemical.combldpharm.comchemicalbook.comaksci.com |

| Molecular Formula | C₉H₉FO₂ 001chemical.com |

| Molecular Weight | 168.16 g/mol 001chemical.com |

| Synonyms | Benzeneacetic acid, α-fluoro-3-methyl- chemicalbook.com |

This data is sourced from chemical supplier catalogs and databases.

Given the established importance of related alpha-fluoroaryl-acetic acids in drug discovery, it is plausible that this compound is utilized in proprietary research and development programs as a precursor or a scaffold for creating more complex molecules with potential therapeutic applications. The combination of the alpha-fluoroacetic acid motif with the tolyl group makes it a candidate for studies targeting a range of biological systems where these structural features are known to be beneficial.

属性

IUPAC Name |

2-fluoro-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERGETLUHPLMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 2 M Tolyl Acetic Acid and Analogues

Synthesis of 2-Fluoro-2-(m-tolyl)acetic Acid via Specific Precursors

Several specific synthetic routes have been developed that lead to 2-fluoro-2-aryl acetic acids, which can be adapted for the synthesis of this compound.

Utilization of Aryl Boronic Acids and Ethyl Bromofluoroacetate

Aryl boronic acids are versatile starting materials in organic synthesis. While direct fluorination of aryl boronic acids using reagents like acetyl hypofluorite (B1221730) (AcOF) is known to produce aryl fluorides, their application in forming α-fluoro-α-aryl acetic acids is less direct. organic-chemistry.org The synthesis of the target compound would likely involve a cross-coupling reaction. For instance, a Reformatsky-type reaction between an m-tolyl ketone or aldehyde and ethyl bromofluoroacetate could be envisioned, followed by hydrolysis of the resulting ester. A more modern approach might involve the palladium-catalyzed cross-coupling of an m-tolylboronic acid with a suitable fluorinated acetic acid derivative.

Approaches Involving Diethyl 2-Fluoromalonate Ester as a Building Block

Diethyl 2-fluoromalonate is a valuable building block for the synthesis of 2-fluoro-2-arylacetic acid derivatives. nih.govresearchgate.net The general strategy involves the nucleophilic aromatic substitution (SNAr) reaction of the carbanion of diethyl 2-fluoromalonate with an activated aryl halide. nih.govresearchgate.net For the synthesis of a tolyl derivative, a suitable starting material would be a halotoluene. The resulting diethyl 2-fluoro-2-(m-tolyl)malonate can then be hydrolyzed and decarboxylated to yield the desired this compound. nih.govnih.gov This method has been shown to be efficient for a range of arylfluoroacetic acid derivatives. nih.gov

Table 1: Synthesis of 2-Fluoro-2-arylacetic Acids using Diethyl 2-Fluoromalonate nih.gov

| Starting Aryl Halide | Product |

| ortho-Fluoronitrobenzene | 2-Fluoro-2-(2-nitrophenyl)acetic acid |

This table illustrates the general applicability of the diethyl 2-fluoromalonate approach, which can be adapted for the m-tolyl derivative.

Decarboxylative Fluoroalkylation Reactions from Carboxylic Acids

Decarboxylative reactions offer a powerful and often milder alternative for the formation of C-F bonds. These methods typically involve the generation of a radical intermediate from a carboxylic acid precursor, which is then trapped by a fluorine source. nih.gov Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® has been demonstrated. nih.gov More recently, photoredox catalysis has emerged as a powerful tool for the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides under mild, visible-light-mediated conditions. nih.gov Another innovative approach is the dual metal photoelectrocatalytic method for the direct decarboxylative coupling of unactivated α-CF₃ carboxylic acids. nih.govresearchgate.net While these methods are described for fluoroalkylation in general, they highlight the potential for developing a decarboxylative route to this compound from a suitable precursor, such as 2-(m-tolyl)malonic acid or a related dicarboxylic acid.

Novel Synthetic Routes and Catalytic Systems for Fluoroacetic Acid Derivatives

Recent advancements in catalysis have opened new avenues for the synthesis of fluoroacetic acid derivatives. These methods offer improvements in selectivity, efficiency, and substrate scope over traditional fluorination techniques.

Transition metal catalysis provides a powerful tool for the formation of carbon-fluorine (C-F) bonds, a traditionally challenging transformation. princeton.edu Various metals, including palladium, copper, silver, and nickel, have been employed to catalyze the fluorination of precursors to aryl acetic acid derivatives. princeton.eduresearchgate.net These methods often involve the reaction of an organometallic intermediate with an electrophilic or nucleophilic fluorine source.

One notable strategy is the nickel-catalyzed asymmetric fluorination of α-aryl acetic acid derivatives, which allows for the stereocontrolled introduction of a fluorine atom. researchgate.net Palladium-catalyzed methods have also been developed for the fluorination of aryl triflates and bromides, which can be precursors to the target acid structures. nih.gov Similarly, copper-catalyzed systems, often utilizing diaryliodonium salts with a nucleophilic fluoride (B91410) source like potassium fluoride (KF), have shown excellent yields and broad substrate applicability. nih.gov These catalytic cycles, such as the Cu(I/III) cycle, enable the fluorination of aromatic systems under relatively mild conditions. nih.gov

The primary challenges in transition metal-catalyzed fluorination include the difficult reductive elimination step to form the C-F bond and competing reactions involving the catalyst's ligands. princeton.edu However, ongoing research continues to yield more robust and efficient catalytic systems. rsc.org

| Catalyst System | Substrate Type | Fluorinating Agent | General Outcome |

|---|---|---|---|

| Palladium (Pd) | Aryl Triflates/Bromides | Selectfluor / NFSI | Effective for aromatic C-H fluorination at room temperature. nih.gov |

| Copper (Cu) | Diaryliodonium Salts | Potassium Fluoride (KF) | Provides excellent yields, fast rates, and high selectivity for aryl fluorides. nih.gov |

| Nickel (Ni) | α-Aryl Acetic Acid Derivatives | Electrophilic Fluorine Source | Enables asymmetric fluorination to create chiral α-fluoro acids. researchgate.net |

| Silver (Ag) | Aliphatic Carboxylic Acids | Selectfluor | Catalyzes radical decarboxylative fluorination in aqueous solutions. nih.gov |

Photoredox catalysis has emerged as a powerful and mild strategy for organic synthesis, including the formation of C-F bonds. researchgate.net A particularly relevant approach for the synthesis of fluorinated compounds is the decarboxylative fluorination of aliphatic carboxylic acids, which can be achieved using visible light. nih.govorganic-chemistry.org This method is operationally simple and redox-neutral, converting a wide range of readily available carboxylic acids into their corresponding alkyl fluorides. acs.org

The general mechanism involves the photon-induced oxidation of a carboxylate to form a carboxyl radical. nih.gov This radical rapidly undergoes extrusion of carbon dioxide (CO₂) to generate an alkyl radical, which is then trapped by a fluorine atom transfer agent, such as Selectfluor®, to yield the final fluorinated product with high efficiency. acs.org Mechanistic studies suggest an oxidative quenching pathway where the reduction of the fluorinating agent initiates the photoredox cycle. organic-chemistry.orgacs.org This protocol is notable for its tolerance of primary, secondary, and tertiary alkyl carboxylic acids. acs.org Transition-metal-free systems using organic dyes as photocatalysts have also been developed, further enhancing the green credentials of this approach. rsc.org

| Starting Carboxylic Acid | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-tert-Butylcyclohexanecarboxylic acid | 1-tert-Butyl-4-fluorocyclohexane | 75 | 5 |

| 1-Adamantanecarboxylic acid | 1-Fluoroadamantane | 88 | 5 |

| Cyclohexylacetic acid | (Fluoromethyl)cyclohexane | 64 | 5 |

| 3-Phenylpropanoic acid | (2-Fluoroethyl)benzene | 66 | 5 |

| 2-Phenylpropanoic acid | (1-Fluoroethyl)benzene | 72 | 3 |

*Data is representative of the method's utility as demonstrated on a range of carboxylic acid substrates. acs.org

Considerations for Green Chemistry Principles in Fluorinated Acetic Acid Synthesis

The synthesis of fluorinated compounds is increasingly being evaluated through the lens of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnumberanalytics.com The novel catalytic methods described above align well with several of the twelve principles of green chemistry.

Catalysis (Principle #9): Both transition-metal and photoredox-catalyzed methods utilize catalytic reagents over stoichiometric ones. vapourtec.com This minimizes waste because the catalyst is used in small amounts and can, in principle, be recycled. acs.org

Atom Economy (Principle #2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org While decarboxylative fluorination inherently loses CO₂, its use of readily available carboxylic acids as radical precursors can be more atom-economical than multi-step syntheses requiring extensive protecting groups. researchgate.net

Reduce Derivatives (Principle #8): The ability of modern catalytic systems to selectively target specific C-H or C-X bonds can reduce the need for protecting and deprotecting steps, which generate additional waste. acs.orgvapourtec.com

Design for Energy Efficiency (Principle #6): Photoredox-catalyzed reactions are often conducted at room temperature using visible light as the energy source, significantly reducing the energy input compared to methods requiring high temperatures. vapourtec.comatiner.gr

Safer Solvents and Auxiliaries (Principle #5): A key goal in green chemistry is to minimize the use of hazardous solvents. mdpi.com Research into photoredox and other catalytic systems often includes the evaluation of greener solvent choices. vapourtec.com

Inherently Safer Chemistry for Accident Prevention (Principle #12): These modern methods avoid the use of highly toxic and hazardous reagents like anhydrous hydrogen fluoride or elemental fluorine gas, which were common in traditional fluorination chemistry, thus minimizing the potential for chemical accidents. acs.orgnumberanalytics.com

By embracing these principles, chemists can develop synthetic routes to this compound and its analogues that are not only efficient and selective but also environmentally sustainable. numberanalytics.com

| Green Chemistry Principle | Relevance in Catalytic Fluorination |

|---|---|

| 9. Catalysis | Reduces waste by using small amounts of reusable catalysts instead of stoichiometric reagents. acs.org |

| 2. Atom Economy | Aims to maximize the incorporation of reactant atoms into the final product. acs.org |

| 6. Design for Energy Efficiency | Photoredox catalysis uses visible light at ambient temperature, lowering energy consumption. vapourtec.com |

| 12. Inherently Safer Chemistry | Avoids highly toxic and hazardous fluorinating agents like F₂ or HF. numberanalytics.com |

Derivatives and Structural Modifications of 2 Fluoro 2 M Tolyl Acetic Acid

Synthesis and Exploration of 2-Fluoro-2-arylacetic Acid Derivatives

The synthesis of 2-fluoro-2-arylacetic acids is a pivotal process, with the nature of the aromatic (aryl) substituent significantly guiding the synthetic strategy and the reactivity of the resulting molecule. These derivatives serve as foundational materials for more complex chemical structures.

Impact of Aryl Substituents on Synthetic Pathways and Reactivity

The synthesis of 2-fluoro-2-arylacetic acids can be efficiently achieved using diethyl 2-fluoromalonate as a versatile fluorinated building block. beilstein-journals.orgd-nb.infonih.gov A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the carbanion of diethyl 2-fluoromalonate and an activated aryl halide, typically a nitro-substituted fluorobenzene. beilstein-journals.orgresearchgate.net The presence and position of electron-withdrawing groups, such as a nitro group on the aryl ring, are crucial for activating the ring towards nucleophilic attack, thereby facilitating the initial carbon-carbon bond formation. beilstein-journals.orgd-nb.info

For instance, the reaction of the sodium salt of diethyl 2-fluoromalonate with various ortho-fluoronitrobenzene derivatives leads to the formation of diethyl 2-fluoro-2-(nitrophenyl)malonates. beilstein-journals.orgd-nb.info Subsequent hydrolysis and decarboxylation of these intermediates under basic conditions, for example, using potassium hydroxide (B78521), efficiently yield the corresponding 2-fluoro-2-(nitrophenyl)acetic acids. beilstein-journals.orgd-nb.info The efficiency of this decarboxylation step is often high, allowing for the synthesis of a range of arylfluoroacetic acid derivatives. d-nb.info

The electronic nature of the substituents on the aryl ring also influences the reactivity of the final acetic acid derivative. Electron-withdrawing groups can increase the acidity of the carboxylic proton and affect the electron density around the chiral center, which can be pertinent for subsequent chemical transformations. Conversely, the presence of strongly deactivating groups can sometimes lead to alternative reaction pathways; for example, attempts to prepare 2-fluoro-2-(2,4-dinitrophenyl)acetic acid via this method resulted in the formation of a benzyl (B1604629) fluoride (B91410) derivative instead. beilstein-journals.orgd-nb.info

Table 1: Synthesis of 2-Fluoro-2-arylacetic Acid Derivatives via SNAr and Decarboxylation

| Aryl Substituent | Reactant | Product | Yield (%) | Reference |

| 2-Nitrophenyl | o-Fluoronitrobenzene | 2-Fluoro-2-(2-nitrophenyl)acetic acid | Good | beilstein-journals.org, d-nb.info |

| 2,4-Dinitrophenyl | 1-Fluoro-2,4-dinitrobenzene | Benzyl fluoride derivative (unexpected) | 61 | beilstein-journals.org, d-nb.info |

| Various substituted nitrophenyls | Substituted o-fluoronitrobenzenes | Corresponding 2-fluoro-2-arylacetic acids | Varies | beilstein-journals.org |

Chemical Modifications at the Carboxylic Acid Moiety (e.g., esterification)

The carboxylic acid group of 2-fluoro-2-arylacetic acids is a prime site for chemical modification, with esterification being a common and important transformation. beilstein-journals.orgresearchgate.net Ester derivatives are often synthesized to modify the compound's polarity, solubility, and to act as protecting groups or intermediates for further reactions. researchgate.net

A standard method for esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, methyl esters of 2-fluoro-2-arylacetic acids can be prepared by reacting the acid with methanol. researchgate.net These esterification reactions are generally efficient and provide access to a wide array of derivatives. beilstein-journals.org The resulting esters can then be used in subsequent reactions, such as reductive cyclization, to form more complex heterocyclic structures. beilstein-journals.orgresearchgate.net

Scaffold Derivatization for Advanced Academic Applications

The 2-fluoro-2-(m-tolyl)acetic acid scaffold is a valuable starting point for the synthesis of more elaborate molecules with potential applications in various fields of chemical research.

Formation of Fluorooxindole Derivatives

Fluorooxindoles are an important class of heterocyclic compounds, and their synthesis can be achieved from 2-fluoro-2-arylacetic acid derivatives. beilstein-journals.orgnih.gov The process typically involves the intramolecular cyclization of an N-aryl-2-fluoro-2-phenylacetamide precursor. beilstein-journals.org These precursors are synthesized from the corresponding 2-fluoro-2-arylacetic acid.

A key synthetic route begins with a 2-fluoro-2-(nitrophenyl)acetic acid derivative. beilstein-journals.orgd-nb.info The nitro group on the aryl ring is reduced to an amine, often using a reducing agent like iron powder in the presence of an acid. The resulting amino group can then participate in an intramolecular cyclization. For instance, the methyl esters of these acids can undergo a reductive cyclization process to yield 3-fluorooxindole systems. beilstein-journals.orgresearchgate.net This strategy provides an efficient pathway to these relatively rare fluorinated heterocycles. beilstein-journals.org Electrochemical methods have also been developed for the cyclization of N-arylacrylamides using dimethyl 2-fluoromalonate to construct monofluorinated 2-oxindoles. nih.gov

Integration into Complex Heterocyclic Systems (e.g., pyrazoles, quinazolines, thiazoles)

The versatile nature of the 2-fluoro-2-arylacetic acid framework allows for its incorporation into a variety of complex heterocyclic systems, which are of great interest in medicinal and materials chemistry.

Pyrazoles: Fluorinated pyrazoles are known for their significant role in medicinal and agrochemical research. acs.org While direct synthesis from this compound is not commonly documented, related fluorinated building blocks are used. For example, fluorinated enones can react with hydrazine (B178648) sulfate (B86663) to afford fluoropyrazoles. sci-hub.se Another approach involves the 1,3-dipolar cycloaddition of sydnones, which can be synthesized from N-phenylglycine derivatives, with alkynes to produce pyrazoles. mdpi.comnih.gov The introduction of fluorine can modulate the acidity of the pyrazole (B372694) ring, which can be advantageous for its use as a ligand in coordination chemistry. sci-hub.se

Quinazolines: Fluorine-containing quinazolines are another important class of heterocycles. researchgate.net Their synthesis often involves the cyclocondensation of anthranilic acid derivatives or ortho-substituted anilines. researchgate.net While a direct pathway from this compound is not standard, fluorinated building blocks are crucial. For example, 2-fluoro substituted benzoyl chlorides can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. researchgate.net The development of fluorinated quinazoline-based inhibitors is an active area of research. nih.gov

Thiazoles: Thiazole (B1198619) derivatives can be synthesized through various routes, such as the Hantzsch synthesis, which involves the reaction of a thioamide with an alpha-halo carbonyl compound. youtube.comnih.gov While not a direct application of this compound itself, its derivatives could potentially be converted into suitable precursors. For instance, the carboxylic acid could be transformed into an α-haloketone, which could then participate in a Hantzsch-type synthesis. Additionally, derivatives of thiazole acetic acid have been synthesized and studied for their pharmacological activities. nih.gov

Rational Design Principles for Fluorinated Analogues as Mechanistic Probes

The introduction of fluorine into a molecule is a strategic decision in rational drug design and for creating mechanistic probes. nih.govrsc.orgresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be exploited to study biological processes and reaction mechanisms. nih.govnih.gov

Fluorinated analogues like this compound can serve as mechanistic probes due to several key principles:

Stereoelectronic Effects: The highly electronegative fluorine atom can exert powerful stereoelectronic effects, such as the gauche effect, which can influence the molecule's conformation. acs.orgacs.org By favoring a specific conformation, researchers can probe the geometric requirements of an enzyme's active site or a receptor's binding pocket. This conformational control is a powerful tool in molecular design. acs.org

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups. olemiss.edu For instance, incorporating fluorine near a carboxylic acid will lower its pKa, making it more acidic. This property can be used to investigate the importance of the ionization state of a particular group for biological activity or for a specific chemical reaction.

Metabolic Blockers: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, scientists can create analogues that are more stable in biological systems. This allows for the study of the parent molecule's mechanism of action without the complication of rapid metabolism.

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is 100% abundant and has a spin of ½, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov There is virtually no endogenous ¹⁹F signal in biological systems, so ¹⁹F NMR can be used to monitor the interaction of a fluorinated probe with its biological target without background interference. nih.gov This provides a powerful, non-invasive tool to study binding events and conformational changes in real-time.

By applying these rational design principles, fluorinated analogues derived from scaffolds like this compound can provide invaluable insights into complex chemical and biological systems.

Mechanistic Investigations of Reactions Involving 2 Fluoro 2 M Tolyl Acetic Acid

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the precise pathways through which 2-Fluoro-2-(m-tolyl)acetic acid reacts is crucial for its application in targeted synthesis. Researchers have explored several key mechanistic avenues, including radical processes, nucleophilic aromatic substitution, and C-H activation.

Radical-Mediated Processes (e.g., decarboxylative radical acylation)

The carboxylic acid moiety of this compound serves as a versatile handle for generating radical intermediates. Decarboxylative processes, often initiated by photoredox catalysis, provide a mild and efficient route to carbon-centered radicals. rsc.orgbeilstein-journals.org

The general mechanism for photoredox-catalyzed decarboxylation involves a single-electron transfer (SET) from the carboxylate to an excited photocatalyst. beilstein-journals.orgresearchgate.net This generates a carboxyl radical, which rapidly undergoes extrusion of carbon dioxide (CO₂) to form a secondary benzylic radical, in this case, the 1-fluoro-1-(m-tolyl)ethyl radical.

Proposed Mechanism for Radical Generation:

Formation of Carboxylate: this compound is deprotonated by a mild base to form the corresponding carboxylate.

Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and is promoted to an excited state. acs.org

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the carboxylate via SET, generating a carboxyl radical and the reduced form of the photocatalyst. rsc.orgbeilstein-journals.org

Decarboxylation: The unstable carboxyl radical rapidly loses CO₂ to form the 1-fluoro-1-(m-tolyl)ethyl radical.

This resulting radical is a key intermediate that can participate in various synthetic transformations, such as acylation reactions. researchgate.netnih.gov For instance, in a decarboxylative radical acylation, this radical could be trapped by an appropriate coupling partner, leading to the formation of a new carbon-carbon bond and a ketone product. The development of such processes using α-keto acids as radical precursors has been a significant area of research, highlighting the potential for similar reactivity with α-fluoro carboxylic acids. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of derivatives of this compound, the fluorine atom on the tolyl ring (if present) could act as a leaving group.

The SNAr mechanism is typically a two-step addition-elimination process: core.ac.uk

Nucleophilic Attack: A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This step is usually rate-determining and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

A key feature of SNAr is the leaving group ability, which often follows the order F > Cl > Br > I. libretexts.org This is counterintuitive based on bond strength but is explained by the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the initial nucleophilic attack. core.ac.uk

C-H Activation Processes and Directed Arylation Studies

The direct functionalization of C-H bonds is a highly atom-economical synthetic strategy. The carboxylic acid group is an effective directing group for regioselective C-H activation, guiding a transition metal catalyst to a specific position on the aromatic ring. researchgate.netsci-hub.se For this compound, the carboxyl group can direct the functionalization of the ortho C-H bonds on the m-tolyl ring.

Palladium and rhodium are common catalysts for these transformations. researchgate.netrsc.org The generally accepted mechanism for carboxylate-directed C-H activation involves: rsc.org

Coordination: The carboxylate coordinates to the metal center (e.g., Pd(II)).

C-H Activation/Metallation: The metal catalyst cleaves an ortho C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five- or six-membered metallacyclic intermediate. youtube.com For phenylacetic acids, this forms a six-membered palladacycle. rsc.org

Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide for arylation). This typically involves oxidative addition, migratory insertion, and reductive elimination steps to form the new C-C bond and regenerate the active catalyst.

Recent studies have demonstrated the rhodium-catalyzed meta-C-H arylation of phenylacetic acid derivatives, expanding the toolkit for C-H functionalization beyond the typical ortho-selectivity. researchgate.net This highlights the potential for complex, regioselective modifications of the tolyl ring in this compound, depending on the choice of catalyst and directing group strategy.

Role of Fluorine in Directing Reaction Pathways and Influencing Selectivity

The α-fluorine atom in this compound exerts a profound influence on its reactivity and the selectivity of its transformations. Its high electronegativity is a key factor.

Inductive Effect: The fluorine atom has a strong electron-withdrawing inductive effect (-I effect). This increases the acidity of the carboxylic acid proton, making deprotonation easier. It also stabilizes the adjacent benzylic radical formed during decarboxylation, potentially influencing the rate and feasibility of radical-mediated processes.

In SNAr Reactions: As discussed previously, a fluorine substituent on the aromatic ring is an excellent leaving group in SNAr reactions because its electronegativity activates the ring for the rate-determining nucleophilic attack. core.ac.uklibretexts.org

Steric Profile: Fluorine is relatively small (similar in size to hydrogen), meaning its steric impact is often minimal. This allows it to be incorporated into sterically crowded environments and can lead to high selectivity in reactions where larger halogens might be prohibitive. nih.gov

Catalyst Design and Mechanistic Implications

The choice of catalyst is paramount in controlling the reaction pathway and achieving the desired product. Transition metals like copper, rhodium, and ruthenium are central to the functionalization of fluorinated compounds.

Transition Metal Catalysis (e.g., Copper, Rhodium, Ruthenium) in Fluorination and Functionalization

Copper Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. They are effective in various transformations, including fluoroalkylation reactions. nih.govacs.org For example, copper can catalyze the decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids via a radical pathway. nih.gov Copper is also employed in C-H fluorination/functionalization sequences, where a benzylic C-H bond is first fluorinated and then the resulting fluoride (B91410) is substituted by various nucleophiles, showcasing a tandem catalytic approach. nih.gov

Rhodium Catalysis: Rhodium catalysts are particularly powerful for C-H activation and functionalization. acs.orgresearchgate.net As mentioned, rhodium complexes can direct the ortho- and even meta-arylation of phenylacetic acids. researchgate.net The mechanism often involves the formation of a rhodacycle intermediate. nih.gov Rhodium is also effective in carbonylative arylations and other coupling reactions, providing pathways to complex heterocyclic structures. nih.govrsc.org Mechanistic studies on rhodium-catalyzed nitrene transfers suggest the formation of highly reactive rhodium-nitrenoid species, indicating the diverse intermediates these catalysts can access. youtube.com

Ruthenium Catalysis: Ruthenium complexes are often employed as photoredox catalysts, similar to iridium. They can initiate radical reactions through SET processes, such as the decarboxylation of carboxylic acids. nih.gov Ruthenium-based systems are also used in C-H activation, often proceeding through a CMD mechanism.

The interplay between the substrate's electronic properties, influenced by the fluorine atom, and the electronic and steric nature of the catalyst's ligand sphere is critical. Ligand design can tune the catalyst's reactivity, enabling control over selectivity (e.g., ortho vs. meta C-H activation) and promoting challenging steps like reductive elimination. nih.gov

Interactive Table: Catalysts in Related Functionalization Reactions

Click to view table

| Reaction Type | Catalyst System | Substrate Class | Key Mechanistic Step | Ref. |

| Decarboxylative Acylation | Ir(ppy)₃ / NiCl₂ | Carboxylic Acids | SET-induced decarboxylation, Ni(I)/Ni(III) cycle | nju.edu.cn |

| meta-C-H Arylation | [Rh(COD)Cl]₂ / rac-BNDHP | Phenylacetic Acids | Remote C-H activation, Rh(III) catalysis | researchgate.net |

| SNAr of Fluoroarenes | Organic Photocatalyst (Acridinium) | Electron-rich fluoroarenes | Radical cation formation | nih.gov |

| C-H Fluorination/Coupling | Cu(I) | Benzylic C-H bonds | C-H fluorination followed by nucleophilic substitution | nih.gov |

| Carboxylate-Directed Acetoxylation | Pd(OAc)₂ | Phenylacetic Acids | Concerted Metalation-Deprotonation (CMD) | rsc.org |

Organocatalysis in Stereoselective Fluorination Reactions

The enantioselective synthesis of α-fluoro-α-aryl acetic acids, including this compound, represents a significant challenge in medicinal and materials chemistry. Organocatalysis has emerged as a powerful strategy to achieve this, offering a metal-free and often milder alternative to traditional methods. A key approach involves the direct catalytic α-C–H fluorination of the parent aryl acetic acids.

One notable development is the use of a boron-based catalyst system to facilitate the α-fluorination of aryl acetic acids. rsc.org This method allows for the direct conversion of readily available starting materials into the desired α-fluoro products in a single step with high yields. The proposed mechanism involves the activation of the carboxylic acid by the boron catalyst, forming a reactive intermediate that can then undergo electrophilic fluorination.

A study on the boron-catalyzed α-C–H fluorination of various aryl acetic acids demonstrated good functional group tolerance and high yields for the synthesis of α-fluoro aryl acetic acids. rsc.org While this specific study did not report on this compound, the successful fluorination of structurally similar aryl acetic acids suggests its applicability.

| Entry | Aryl Acetic Acid | Yield (%) |

| 1 | Phenylacetic acid | 92 |

| 2 | (4-Methoxyphenyl)acetic acid | 96 |

| 3 | (4-Chlorophenyl)acetic acid | 85 |

| 4 | (3-Chlorophenyl)acetic acid | 88 |

| 5 | (2-Chlorophenyl)acetic acid | 75 |

| 6 | (4-(Trifluoromethyl)phenyl)acetic acid | 82 |

| 7 | Naphthalene-2-ylacetic acid | 90 |

Beyond boron catalysis, the broader field of organocatalytic α-fluorination of carbonyl compounds provides mechanistic insights relevant to the synthesis of this compound derivatives. Enamine catalysis, for instance, is a well-established strategy for the enantioselective fluorination of aldehydes and ketones. researchgate.netnih.gov In this approach, a chiral amine catalyst reacts with the carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. nih.govwikipedia.org The stereoselectivity of the reaction is controlled by the chiral environment provided by the organocatalyst. While this method is primarily applied to aldehydes and ketones, the underlying principles of activating a carbonyl compound towards electrophilic attack are pertinent.

Similarly, organocatalytic approaches for the conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by cinchona alkaloid derivatives, highlight the versatility of organocatalysis in constructing C-F bonds. rsc.org These reactions demonstrate the ability of organocatalysts to control the stereochemistry at a fluorine-bearing carbon center.

Investigation of Competing Pathways and By-product Formation (e.g., defluorination, hydrolysis)

The synthesis of this compound via organocatalytic fluorination is not without potential challenges. Several competing pathways and by-product formations can occur, impacting the yield and purity of the desired product. The primary side reactions of concern are defluorination and hydrolysis.

Defluorination: The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions. In the context of α-fluoro carbonyl compounds, elimination of hydrogen fluoride (HF) to form an α,β-unsaturated carbonyl compound is a potential competing pathway. This is particularly relevant if the reaction conditions are basic or if the product is exposed to nucleophiles that can promote elimination. The presence of a labile α-proton in the product could facilitate this process.

Hydrolysis: The starting material, aryl acetic acids, and the fluorinating agents themselves can be sensitive to moisture. Hydrolysis of the fluorinating agent can lead to the formation of hydrofluoric acid (HF) and other inactive species, reducing the efficiency of the fluorination reaction. nih.gov For instance, some fluoroalkyl amino reagents are known to be moisture-sensitive and can hydrolyze. nih.gov Furthermore, the product, this compound, as a carboxylic acid, can participate in acid-base equilibria which might influence its stability and reactivity. In some organocatalytic systems, the presence of water can also lead to the formation of complex reaction mixtures and potentially lower enantioselectivities. acs.org

The choice of electrophilic fluorinating agent is also crucial in mitigating by-product formation. While powerful fluorinating agents like Selectfluor are effective, they can also participate in other reactions. For example, in the fluorination of glycals, Selectfluor can lead to addition products with the solvent or other nucleophiles present in the reaction mixture. nih.gov Although mechanistically different, this highlights the importance of carefully selecting the fluorinating agent and controlling the reaction conditions to minimize undesired pathways.

| Competing Pathway / By-product | Potential Cause | Conditions Favoring Formation |

| Defluorination (Elimination of HF) | Presence of a labile α-proton and a suitable base or nucleophile. | Basic reaction conditions, elevated temperatures. |

| Hydrolysis of Fluorinating Agent | Reaction with water present in the solvent or reagents. | Use of non-anhydrous solvents, exposure to atmospheric moisture. |

| Formation of Complex Reaction Mixtures | Instability of intermediates or products under reaction conditions. | Absence of stabilizing additives (e.g., alcohols in some boronic acid reactions), prolonged reaction times. acs.org |

| Non-selective Fluorination | Reaction of the fluorinating agent at other positions on the aromatic ring or functional groups. | Highly reactive fluorinating agents, substrates with multiple reactive sites. |

Computational Chemistry Approaches for 2 Fluoro 2 M Tolyl Acetic Acid Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable for studying the molecular structure and reactivity of compounds such as 2-Fluoro-2-(m-tolyl)acetic acid. DFT calculations can provide accurate predictions of various molecular properties, including geometries, energies, and reactivity descriptors.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this involves identifying the lowest energy conformation among many possibilities.

Computational studies on similar molecules, such as halogenated phenylacetic acids and 2-fluoroacetaldehyde, have demonstrated the utility of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) for accurate geometry optimization. iaea.org These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. For this compound, conformational analysis would involve exploring the rotational barriers around the C-C and C-aryl bonds to identify the most stable conformers and the energy differences between them. This understanding of the conformational landscape is crucial as different conformers can exhibit distinct chemical and biological activities. nih.gov

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value |

| Molecular Formula | C9H9FO2 uni.lu001chemical.com |

| Molecular Weight | 168.16 g/mol 001chemical.com |

| XlogP (predicted) | 2.2 uni.luuni.lu |

Note: This table presents computationally predicted data.

DFT is also a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states—the high-energy structures that connect reactants and products. For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, for instance, in the fluorination of a precursor molecule.

By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For example, in the synthesis of related fluorinated compounds, DFT has been used to study the mechanism of nucleophilic substitution reactions involving fluorine. smolecule.com Such studies can help optimize reaction conditions by providing insights into the factors that stabilize or destabilize the transition state.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment that can mimic physiological conditions. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static DFT calculations. nih.gov By simulating the molecule in a solvent like water, one can observe how intermolecular interactions, such as hydrogen bonding with water molecules, influence its preferred conformations. nih.gov This is particularly important for understanding how the molecule might behave in a biological system, where it would be surrounded by water and other molecules. MD simulations on related fluorinated molecules have been used to study their interactions with biological targets, providing insights into their inhibitory mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For fluorinated scaffolds like this compound, QSAR can be a valuable tool for predicting the biological activity of new, unsynthesized analogs and for understanding the structural features that are important for activity.

In a typical QSAR study, a set of molecules with known activities is used to build a model. mdpi.com Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These descriptors can encode information about the molecule's size, shape, electronic properties, and hydrophobicity. Statistical methods are then used to find a correlation between these descriptors and the observed biological activity. researchgate.net For fluorinated carboxylic acids, QSAR models have been developed to predict properties like toxicity, with descriptors related to hydrophobicity and the length of the fluorinated chain being important. researchgate.netnih.gov Such models can guide the design of new analogs of this compound with improved properties.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Relevance |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Relates to the molecule's reactivity and intermolecular interactions. mdpi.com |

| Steric | Molecular Volume, Surface Area | Reflects the size and shape of the molecule, which can influence binding to a target. |

| Hydrophobic | LogP, Polar Surface Area | Indicates how the molecule partitions between aqueous and lipid environments. |

Spectroscopic Property Prediction (e.g., NMR, IR) and Experimental Validation

Computational methods, particularly DFT, can be used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. imist.ma These predictions can be a powerful tool for validating experimental data and for aiding in the structural elucidation of newly synthesized compounds. nih.gov

For this compound, DFT calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in its NMR spectrum. These predicted shifts can be compared to experimental spectra to confirm the structure of the molecule. Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared to experimental data. researchgate.net Discrepancies between predicted and experimental spectra can sometimes point to the presence of different conformers or intermolecular interactions that were not accounted for in the computational model. imist.ma

Prediction of Electronic Properties and Their Influence on Chemical Behavior (e.g., dipole moment, hyperpolarizability)

DFT calculations can provide a wealth of information about the electronic properties of a molecule, which are fundamental to its chemical behavior. nih.gov For this compound, these properties can help to explain its reactivity and its interactions with other molecules.

Other important electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity; a smaller gap generally suggests that the molecule is more reactive. mdpi.comnih.gov The distribution of these frontier orbitals can also provide insights into the sites of electrophilic and nucleophilic attack. nih.gov

Advanced Applications and Future Research Directions

2-Fluoro-2-(m-tolyl)acetic Acid as a Versatile Building Block in Complex Molecule Synthesis

The structural motif of this compound, featuring a stereogenic center at the α-position to the carboxylic acid and the tolyl group, makes it a valuable chiral building block for the synthesis of more complex molecules. Its utility spans various research and development sectors, particularly in the creation of bioactive compounds.

The introduction of a fluorine atom at the α-position of an aryl acetic acid can significantly alter its biological activity. This is often attributed to the modulation of the acidity of the carboxylic group and the conformational preferences of the molecule. While specific research focusing exclusively on this compound is limited, the broader class of α-fluoroaryl-acetic acids has been explored for the synthesis of various bioactive analogues. For instance, fluorinated derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized to study the impact of fluorine on their pharmacological profiles. The m-tolyl group in this compound offers a specific substitution pattern that can be exploited to design analogues with tailored steric and electronic properties for probing biological targets.

The development of novel herbicides and pesticides often involves the incorporation of fluorinated moieties to enhance efficacy and selectivity. The 2-aryl-2-fluoroacetic acid scaffold has been investigated in the context of agrochemical research. While public domain research specifically detailing the application of this compound in this field is not extensive, its structural features are relevant. The tolyl group, for example, is present in various commercial agrochemicals. The combination of the fluoroacetic acid moiety with the m-tolyl group could lead to the development of new herbicidal or fungicidal candidates with unique modes of action or improved environmental profiles. Research in this area would involve the synthesis of esters or amides of this compound and their subsequent screening for biological activity against various pests and weeds.

Development of Novel Fluorinating Reagents and Methodologies

The synthesis of α-fluoroaryl-acetic acids such as this compound relies on effective fluorination methods. Research into the synthesis of these compounds often drives the development of new fluorinating reagents and methodologies. The preparation of this compound can be achieved through various synthetic routes, including the fluorination of the corresponding α-hydroxy or α-keto esters followed by hydrolysis. The challenges associated with achieving high yields and stereoselectivity in these transformations continue to spur innovation in fluorination chemistry. For example, the development of new nucleophilic or electrophilic fluorinating agents with improved safety profiles and reactivity is an active area of research that is pertinent to the synthesis of this and related compounds.

Exploring New Catalytic Systems for Highly Selective Transformations

The presence of a chiral center in this compound makes its enantioselective synthesis a key objective. The development of new catalytic systems that can control the stereochemical outcome of the fluorination reaction is of significant interest. This includes the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce asymmetry in the introduction of the fluorine atom. Research in this area focuses on achieving high enantiomeric excess (e.e.) and on developing scalable and cost-effective catalytic processes. The insights gained from developing selective catalytic systems for the synthesis of this compound can be broadly applied to the preparation of other chiral fluorinated building blocks.

Interdisciplinary Research Integrating Fluorine Chemistry with Materials Science

The unique properties of fluorinated compounds are not only relevant to the life sciences but also to materials science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and alter the surface properties of materials. While specific applications of this compound in materials science are not yet widely reported, its structure suggests potential uses. For example, it could be used as a monomer or an additive in the synthesis of specialty polymers with tailored refractive indices or dielectric properties. Furthermore, self-assembled monolayers incorporating this or similar fluorinated carboxylic acids could be used to modify the surface energy of substrates for applications in microelectronics or coatings.

Identification of Unexplored Reactivity Patterns and Overcoming Synthetic Challenges

Despite the advances in fluorine chemistry, there remain unexplored areas of reactivity and synthetic challenges associated with compounds like this compound. For instance, the selective functionalization of the tolyl group without affecting the α-fluoroacid moiety can be challenging. Furthermore, the development of new reactions that exploit the unique electronic nature of the C-F bond in this scaffold could lead to novel synthetic transformations. Overcoming challenges such as the potential for racemization during synthetic manipulations and the development of efficient purification methods for these polar and often crystalline compounds are practical research problems that need to be addressed to enhance the utility of this compound as a synthetic building block.

常见问题

Q. What are the optimal synthetic routes for 2-Fluoro-2-(m-tolyl)acetic acid, considering yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of a pre-functionalized m-tolyl precursor. A common approach includes:

- Step 1 : Bromination of m-tolylacetic acid at the α-position using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl₄) .

- Step 2 : Fluorine substitution via nucleophilic displacement with KF or AgF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Yields range from 60–75%, depending on solvent choice and reaction time .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The α-fluorine atom induces distinct splitting patterns. For example, the CH₂F group shows a triplet (²J₆F-H = 48 Hz) at δ 4.2–4.5 ppm, while the m-tolyl aromatic protons appear as a multiplet (δ 6.8–7.3 ppm) .

- 19F NMR : A singlet near δ -180 ppm confirms the absence of diastereomeric impurities .

- HRMS : Molecular ion [M-H]⁻ at m/z 196.0534 (calculated for C₉H₈FO₂⁻) validates the molecular formula .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

- Methodological Answer : Racemization at the α-carbon is minimized by:

- Low-Temperature Reactions : Conducting coupling reactions (e.g., amidation) at 0–5°C to reduce thermal epimerization .

- Chiral Auxiliaries : Using (S)-Boc-protected intermediates to enforce stereochemical retention during fluorination .

- Enzymatic Resolution : Lipase-mediated hydrolysis of esters to isolate enantiopure (>99% ee) products .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Key observations:

- Kinetic Studies : Second-order rate constants for amide formation are 3–5× higher compared to non-fluorinated analogs .

- Solvent Effects : Reactions in THF show higher yields (85%) vs. DCM (60%) due to better stabilization of transition states .

Q. What in vitro assays are used to evaluate its enzyme inhibition (e.g., cyclooxygenase)?

- Methodological Answer :

- COX-1/COX-2 Inhibition : Competitive ELISA assays with purified enzymes measure IC₅₀ values. Pre-incubate the compound (1–100 μM) with COX isoforms, then quantify prostaglandin E₂ (PGE₂) via LC-MS .

- CYP450 Inhibition : Fluorometric assays using Vivid® substrates (e.g., CYP1A2) assess metabolic interference. IC₅₀ values <10 μM suggest significant inhibition .

Q. How to resolve contradictions in reported IC₅₀ values for target enzymes?

- Methodological Answer : Discrepancies arise from assay conditions. Standardization involves:

- Control Experiments : Use reference inhibitors (e.g., indomethacin for COX) to validate assay sensitivity .

- Buffer Consistency : Maintain ionic strength (e.g., 150 mM NaCl) and pH (7.4) across studies .

- Data Normalization : Express IC₅₀ relative to enzyme activity in DMSO controls to account for solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。